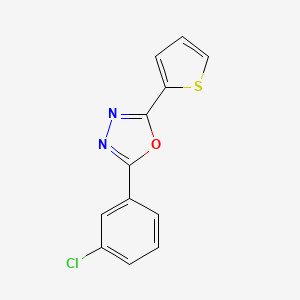

2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(3-chlorophenyl)-5-thiophen-2-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS/c13-9-4-1-3-8(7-9)11-14-15-12(16-11)10-5-2-6-17-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUYPPSMABJXIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NN=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzohydrazide with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Cyclocondensation of Hydrazides and Acids

The most common method involves the cyclocondensation of hydrazides with carboxylic acids or their derivatives, typically using phosphorus oxychloride (POCl₃) as a cyclizing agent. For example, hydrazides derived from thiophene-2-carboxylic acid can react with substituted phenylhydrazides under POCl₃-mediated conditions to form 1,3,4-oxadiazole rings .

Key Reaction Steps :

-

Hydrazide Formation : Thiophene-2-carboxylic acid is converted to its hydrazide via reaction with hydrazine hydrate.

-

Cyclocondensation : The hydrazide reacts with a substituted phenylhydrazide (e.g., 3-chlorophenylhydrazide) in the presence of POCl₃, leading to cyclodehydration to form the oxadiazole ring .

Coupling Reagents for Functionalization

Advanced coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) and DIPEA (N,N-diisopropyl ethylamine) enable the synthesis of substituted oxadiazoles. For instance, carboxylic acid derivatives react with oxadiazole intermediates to form functionalized products .

Reaction Conditions :

Reaction Mechanism

The synthesis of 1,3,4-oxadiazoles generally proceeds through a two-step cyclocondensation mechanism :

-

Formation of Acylhydrazide Intermediate : Reaction of hydrazide with a carboxylic acid or its derivative.

-

Cyclodehydration : Elimination of water or other leaving groups under acidic conditions (e.g., POCl₃) to form the heterocyclic ring .

For thiophen-2-yl-substituted oxadiazoles, the thiophene ring’s electron-rich nature may influence reaction rates and regioselectivity.

Oxadiazole to Thiadiazole Conversion

1,3,4-Thiadiazoles can be synthesized from their oxadiazole counterparts using thiourea and tetrahydrofuran (THF) under reflux . This interconversion highlights the reactivity of the oxadiazole ring.

Example :

Acetylation and Derivatization

Acetic anhydride has been used to acetylate oxadiazole precursors, enabling further functionalization. For instance, dihydro-oxadiazoles can undergo acetylation to form acetamido derivatives .

Biological and Pharmacological Implications

While the specific compound’s biological activity is not detailed in the literature, related oxadiazole derivatives exhibit:

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Oxadiazole derivatives exhibit significant antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains. For instance, a related study found that derivatives of oxadiazole demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 25 μg/mL against Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Research has indicated that oxadiazole derivatives can also possess antiviral properties. A series of compounds similar to 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole were evaluated for their antiviral activity against camelpox and buffalopox viruses. While some compounds showed no significant activity at higher concentrations, others exhibited promising results .

Analgesic Effects

Studies have shown that oxadiazole derivatives can possess analgesic properties. For example, certain derivatives have been tested using the acetic acid-induced writhing method in mice, demonstrating notable analgesic effects compared to standard analgesics .

Agricultural Applications

Nematicidal Activity

One of the most significant applications of oxadiazole derivatives is in agriculture as nematicides. Tioxazafen, a compound structurally related to 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, has shown broad-spectrum nematicidal activity against plant-parasitic nematodes. Research indicates that modifications to the oxadiazole structure can enhance nematicidal efficacy .

Case Study 1: Antimicrobial Evaluation

In a comparative study of various oxadiazole derivatives, researchers synthesized multiple compounds and tested their antimicrobial activities against clinical strains. The results indicated that specific derivatives exhibited superior antibacterial properties compared to established antibiotics like ciprofloxacin .

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 25 | Antibacterial |

| 4b | 200 | Antiviral |

| 4c | 15 | Analgesic |

Case Study 2: Nematocidal Efficacy

A systematic evaluation of novel oxadiazole derivatives revealed that certain compounds exhibited remarkable nematocidal activity against Bursaphelenchus xylophilus. The study highlighted the importance of structural modifications at the 5-position of the oxadiazole ring to enhance biological activity .

| Compound | Nematocidal Activity | Comparison with Avermectin |

|---|---|---|

| A1 | Excellent | Higher |

| A2 | Moderate | Comparable |

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interference with cellular processes. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The bioactivity of 1,3,4-oxadiazole derivatives is highly dependent on substituent patterns. Below is a comparative analysis of structurally analogous compounds:

Key Findings

Antimicrobial Activity: The 3-chlorophenyl-thiophene derivative exhibits moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, comparable to ciprofloxacin . However, the sulfone-containing derivative (EC₅₀ = 0.17 µg/mL against Xanthomonas oryzae) outperforms it significantly, likely due to enhanced electron-withdrawing effects and solubility . Bromine substitution (e.g., 4-bromobenzyl) broadens antimicrobial spectrum but reduces potency compared to chlorine .

Anti-Inflammatory and Thrombolytic Activity: Compounds with propanone substituents (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) show 59–62% anti-inflammatory activity, comparable to indomethacin . The sulfanyl-acetamoyl derivative (7c) demonstrates 89% thrombolytic efficacy with minimal hemolysis (8.52% toxicity index), making it a promising cardiovascular agent .

CNS Activity: Electron-withdrawing groups (e.g., NO₂, Cl) at C2 and C5 enhance CNS depressant effects. Compound XIV (5-(4-nitrophenyl)-2-(4-chlorophenyl)-oxadiazole) shows potent anticonvulsant and antidepressant activity without neurotoxicity .

Structural Insights :

- Crystal structures of adamantyl-oxadiazole derivatives (e.g., 2-(adamantan-1-yl)-5-(4-chlorophenyl)-1,3,4-oxadiazole) reveal that para-substituted halogens (Cl, Br) stabilize L-shaped conformations, optimizing ligand-receptor interactions .

- Thiophene substitution enhances π-π stacking with biological targets, as seen in the superior fungicidal activity of thiophene-containing oxadiazoles against Sclerotinia sclerotiorum .

Mechanistic Differences

- Antimicrobial Action : Chlorine and bromine substituents increase membrane permeability via lipophilicity, while sulfone groups disrupt bacterial enzyme activity (e.g., succinate dehydrogenase) .

- CNS Effects: Electron-withdrawing groups (NO₂, Cl) modulate GABA receptor affinity, reducing neuronal excitability .

Biological Activity

2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

It features a chlorophenyl group and a thiophene moiety attached to an oxadiazole ring, which contributes to its biological activity.

1. Antimicrobial Activity

Recent studies have demonstrated that derivatives of the oxadiazole ring exhibit potent antimicrobial properties. For instance, compounds with similar structures have shown significant activity against Mycobacterium tuberculosis (Mtb) strains, including monoresistant strains. In a comparative study, certain oxadiazole derivatives displayed minimum inhibitory concentrations (MICs) as low as 0.03 µM against Mtb, outperforming standard treatments like isoniazid .

| Compound | MIC (µM) | Target Pathogen |

|---|---|---|

| 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | TBD | TBD |

| Oxadiazole Derivative A | 0.03 | M. tuberculosis |

| Isoniazid | 0.5 | M. tuberculosis |

2. Anticancer Activity

The anticancer potential of 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole has been investigated through various assays. It was found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting topoisomerases, crucial enzymes involved in DNA replication and repair. The compound's interaction with these targets suggests a promising role in cancer therapy .

3. Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives have also been reported to exhibit anti-inflammatory and analgesic properties. These effects are believed to arise from the inhibition of cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response. The modulation of these pathways can lead to reduced pain and inflammation .

The biological activities of 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole are attributed to its ability to interact with specific molecular targets:

- Caspase Activation : Induces apoptosis in cancer cells.

- Topoisomerase Inhibition : Disrupts DNA replication in cancer cells.

- Cyclooxygenase Inhibition : Reduces inflammation and pain.

Case Studies

Case Study 1: Anticancer Assay

In a study evaluating the anticancer effects of various oxadiazole derivatives, 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole showed significant cytotoxicity against several cancer cell lines with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of oxadiazole derivatives against resistant strains of M. tuberculosis. The results indicated that modifications to the oxadiazole structure could enhance activity against resistant strains, suggesting a pathway for developing new antimycobacterial agents .

Q & A

Q. What are the standard synthetic routes for 2-(3-Chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of acid hydrazides with chloroacetic acid in phosphorus oxychloride (POCl₃). For example, refluxing equimolar amounts of chloroacetic acid and the appropriate acid hydrazide in POCl₃ for 5–6 hours yields the oxadiazole core. Purification via column chromatography (n-hexane:EtOAc, 7:1) achieves moderate yields . Alternative methods involve heterogenous catalysis using Bleaching Earth Clay (pH 12.5) in PEG-400 at 70–80°C, followed by TLC monitoring and recrystallization in aqueous acetic acid . Optimization focuses on solvent selection, catalyst loading, and temperature control to improve yield and purity.

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this oxadiazole derivative?

- IR Spectroscopy : The absence of C=O stretches (1650–1750 cm⁻¹) and presence of C=N (1550–1600 cm⁻¹) confirm cyclization into the oxadiazole ring. Thiophene C-S stretches appear at 600–700 cm⁻¹ .

- ¹H NMR : Protons on the thiophene ring resonate as multiplets at δ 6.8–7.5 ppm, while aromatic protons from the 3-chlorophenyl group appear as doublets or triplets (δ 7.2–7.8 ppm) .

- ¹³C NMR : The oxadiazole C-2 and C-5 carbons are deshielded, appearing at δ 165–170 ppm .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts thermochemical properties, including atomization energies and ionization potentials. Including exact-exchange terms improves accuracy, with average deviations <2.4 kcal/mol for bond energies . For reactivity analysis, Fukui indices and molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, guiding functionalization strategies .

Q. How can molecular docking studies elucidate its potential as a kinase inhibitor?

Docking into VEGFR-2 kinase (PDB: 4ASD) using AutoDock VINA reveals hydrogen bonding between the oxadiazole nitrogen and Asp1045. Thiophene and chlorophenyl moieties engage in hydrophobic interactions with Leu840 and Val846. Binding affinity (ΔG ≈ −9.2 kcal/mol) correlates with in vitro IC₅₀ values . Lipinski’s rules predict good oral bioavailability (MW <500, LogP <5), supporting further pharmacological studies .

Q. What crystallographic methods resolve its solid-state structure, and how does conjugation affect luminescence?

Single-crystal X-ray diffraction (SHELXL) confirms planarity of the oxadiazole-thiophene system, with dihedral angles <10° between rings. π-π stacking (3.5–4.0 Å) enhances electroluminescence. Substituents like dibutoxy groups (e.g., in analogous compounds) redshift emission maxima (λem ≈ 450 nm) by extending conjugation .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

- Chlorophenyl Position : 3-Chloro substitution enhances metabolic stability compared to 4-chloro derivatives due to reduced CYP450 interactions .

- Thiophene Functionalization : Adding sulfonyl groups (e.g., methylsulfonyl) increases Rho kinase inhibition (IC₅₀ = 0.8 µM) by strengthening electrostatic interactions with catalytic lysine residues .

- Piperazine Derivatives : N-methylpiperazine side chains improve solubility (LogS ≈ −4.2) without compromising membrane permeability .

Contradictions and Limitations

- Synthetic Routes : POCl₃ methods yield lower purity (∼85%) compared to heterogenous catalysis (∼95%) but are faster .

- Docking vs. Experimental Data : Predicted binding affinities may overestimate potency due to solvation effects not modeled in silico .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.